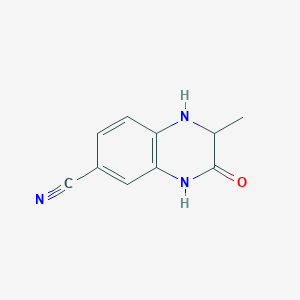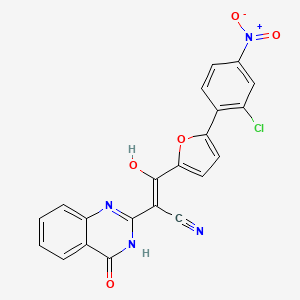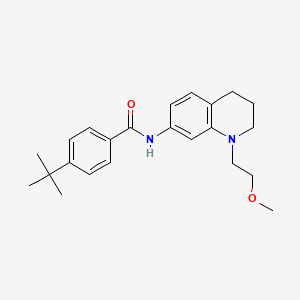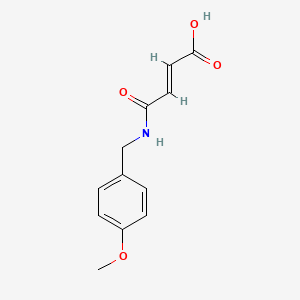
4-Bromo-5,6-difluoro-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5,6-difluoro-2,3-dihydroinden-1-one” is a chemical compound with the molecular formula C9H5BrF2O and a molecular weight of 247.04 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H5BrF2O . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 312.9±42.0 °C and its density is predicted to be 1.769±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Regiospecific Synthesis of Halogenated Compounds
Martins (2002) described the regiospecific synthesis of various halogenated ketones, demonstrating the utility of these compounds in heterocyclic synthesis, which could be analogous to applications for "4-Bromo-5,6-difluoro-2,3-dihydroinden-1-one" in synthesizing novel organic compounds with potential pharmaceutical applications Martins, 2002.
Halogen Bonding in Molecular Design
Gurbanov et al. (2021) explored the role of halogen substituents, including bromine, in halogen bonding for the formation of supramolecular architectures. This work highlights the potential of halogenated compounds in designing materials with specific structural properties, suggesting a possible research avenue for "this compound" Gurbanov et al., 2021.
Fluorine Atom Attachment to Organic Molecules
Rozen (2005) discussed methods for attaching fluorine atoms to organic molecules, including the use of bromine trifluoride. This research provides insight into the chemical versatility of fluorinated compounds and their importance in medicinal chemistry and materials science, relevant to understanding the functional implications of "this compound" Rozen, 2005.
Electrochemical Fluorination
Horio et al. (1996) investigated the electrochemical fluorination of aromatic compounds, providing a basis for understanding the electrochemical behavior of fluorinated compounds, including potential electrochemical applications or synthesis routes for compounds like "this compound" Horio et al., 1996.
Mechanism of Action
Target of Action
It is often used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets in the Suzuki–Miyaura coupling involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, where it forms a bond with a palladium catalyst .
Biochemical Pathways
Its use in the suzuki–miyaura coupling suggests it plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-Bromo-5,6-difluoro-2,3-dihydroinden-1-one’s action are largely dependent on the context of its use. In the Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDGAJJULLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C(=C21)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)

![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2957855.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)
